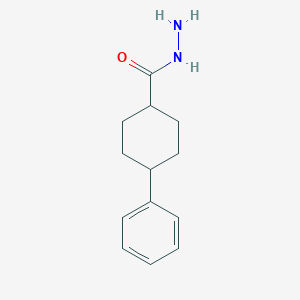
N'-(2-phenylacetyl)cyclohexanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-phenylacetyl)cyclohexanecarbohydrazide, also known as PAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. PAC is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of cyclohexanecarbohydrazide, and its chemical structure is characterized by the presence of a phenylacetyl group attached to the cyclohexanecarbohydrazide molecule.
Wirkmechanismus
The exact mechanism of action of N'-(2-phenylacetyl)cyclohexanecarbohydrazide is not fully understood. However, it is believed to act through several pathways, including the modulation of neurotransmitter systems such as GABA and glutamate. N'-(2-phenylacetyl)cyclohexanecarbohydrazide may also have an effect on the release of inflammatory mediators and cytokines, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N'-(2-phenylacetyl)cyclohexanecarbohydrazide has been shown to have several biochemical and physiological effects. It has been shown to increase levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. N'-(2-phenylacetyl)cyclohexanecarbohydrazide has also been shown to reduce levels of inflammatory mediators and cytokines, which may contribute to its anti-inflammatory and analgesic effects. In addition, N'-(2-phenylacetyl)cyclohexanecarbohydrazide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N'-(2-phenylacetyl)cyclohexanecarbohydrazide is that it is relatively easy to synthesize and purify, making it readily available for scientific research. N'-(2-phenylacetyl)cyclohexanecarbohydrazide has also been shown to have low toxicity in animal models, which makes it a safe option for laboratory experiments. However, one limitation of N'-(2-phenylacetyl)cyclohexanecarbohydrazide is that its exact mechanism of action is not fully understood, which may limit its potential applications in scientific research.
Zukünftige Richtungen
There are several future directions for research on N'-(2-phenylacetyl)cyclohexanecarbohydrazide. One area of interest is the potential use of N'-(2-phenylacetyl)cyclohexanecarbohydrazide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of N'-(2-phenylacetyl)cyclohexanecarbohydrazide as an anti-inflammatory and analgesic agent. Further research is needed to fully understand the mechanisms of action of N'-(2-phenylacetyl)cyclohexanecarbohydrazide and its potential applications in scientific research.
Synthesemethoden
The synthesis of N'-(2-phenylacetyl)cyclohexanecarbohydrazide can be achieved through several methods, including the reaction of cyclohexanecarbohydrazide with phenylacetyl chloride in the presence of a base. Another method involves the reaction of cyclohexanecarbohydrazide with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. These methods have been optimized to yield high purity and high yield of N'-(2-phenylacetyl)cyclohexanecarbohydrazide.
Wissenschaftliche Forschungsanwendungen
N'-(2-phenylacetyl)cyclohexanecarbohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models. N'-(2-phenylacetyl)cyclohexanecarbohydrazide has also been investigated for its potential as an anti-inflammatory and analgesic agent. In addition, N'-(2-phenylacetyl)cyclohexanecarbohydrazide has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N'-(2-phenylacetyl)cyclohexanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(11-12-7-3-1-4-8-12)16-17-15(19)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKPMBCQMBRMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-phenylacetyl)cyclohexanecarbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5732158.png)

![N-[2-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5732162.png)
![4-ethyl-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5732164.png)
![5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5732167.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5732179.png)
![4-[3-(2,6-dichlorophenyl)acryloyl]morpholine](/img/structure/B5732181.png)




![1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline](/img/structure/B5732236.png)